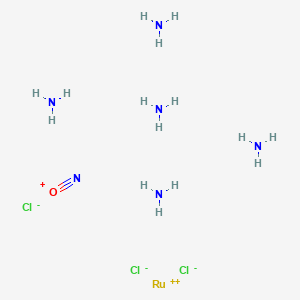![molecular formula C12H9N3OS B231665 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)
1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one, also known as PPT, is a heterocyclic compound that has been widely studied for its potential applications in medicinal chemistry. PPT is a member of the pyrido[2,3-b][1,4]thiazine family of compounds, which are known for their diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is not fully understood, but it is believed to involve the inhibition of protein kinase C (PKC) activity. PKC is a family of enzymes that play a critical role in cell signaling and regulation. Inhibition of PKC activity has been shown to induce apoptosis (programmed cell death) in cancer cells and to protect against neuronal damage.
Biochemical and Physiological Effects
1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix and are implicated in cancer metastasis. In addition, 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has been shown to increase the levels of the antioxidant glutathione, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. It has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cell types. In addition, 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has poor solubility in water, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one. One area of interest is the development of novel 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one's effects on other signaling pathways and cellular processes, which may reveal new therapeutic applications for this compound. Finally, further studies are needed to fully elucidate the mechanism of action of 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one, which may provide insights into its potential as a therapeutic agent for cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one involves the condensation of 2-aminopyridine with 2-chloroacetyl chloride followed by a cyclization reaction with sulfur. The resulting compound is then treated with hydrochloric acid to yield 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one. This method has been optimized to obtain high yields of pure 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one.
Eigenschaften
Molekularformel |
C12H9N3OS |
|---|---|
Molekulargewicht |
243.29 g/mol |
IUPAC-Name |
1-pyridin-2-ylpyrido[2,3-b][1,4]thiazin-2-one |
InChI |
InChI=1S/C12H9N3OS/c16-11-8-17-12-9(4-3-7-14-12)15(11)10-5-1-2-6-13-10/h1-7H,8H2 |
InChI-Schlüssel |
ZFNDSJQCCAMYFR-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C2=C(S1)N=CC=C2)C3=CC=CC=N3 |
Kanonische SMILES |
C1C(=O)N(C2=C(S1)N=CC=C2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol](/img/structure/B231589.png)
![1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone](/img/structure/B231597.png)





![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)
![3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B231632.png)

![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)